molecular formula C17H21NO B12611926 3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one CAS No. 651315-17-2

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one

Cat. No.: B12611926
CAS No.: 651315-17-2
M. Wt: 255.35 g/mol
InChI Key: KXJDNUFIOJBDGG-UHFFFAOYSA-N
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Description

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a hexahydroindole core with a methyl group at the 3a position and a phenylethyl group at the 1 position. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylethylamine with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3a-Methyl-1-(2-phenylethyl)-3,4,5,6-tetrahydroindol-2-one
  • 3-Methylfentanyl
  • Fentanyl analogs

Uniqueness

3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is unique due to its specific structural features, such as the hexahydroindole core and the positioning of the methyl and phenylethyl groups. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

651315-17-2

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

3a-methyl-1-(2-phenylethyl)-3,4,5,6-tetrahydroindol-2-one

InChI

InChI=1S/C17H21NO/c1-17-11-6-5-9-15(17)18(16(19)13-17)12-10-14-7-3-2-4-8-14/h2-4,7-9H,5-6,10-13H2,1H3

InChI Key

KXJDNUFIOJBDGG-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC=C1N(C(=O)C2)CCC3=CC=CC=C3

Origin of Product

United States

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